Styrylacetaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
6005-76-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-phenylbut-3-enal |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-9H,5H2 |
InChI Key |
ZHOXGILWMHZMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Styrylacetaldehyde and Its Derivatives
Classical and Contemporary Synthetic Routes to Styrylacetaldehyde
The formation of the α,β-unsaturated aldehyde structure of this compound is primarily achieved through established organic reactions that create a double bond conjugated to a carbonyl group.
Condensation reactions are a cornerstone of carbonyl chemistry, involving the combination of two carbonyl-containing reactants, or a carbonyl with a related reactive species, typically followed by the elimination of a small molecule like water.
The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org For synthesizing a molecule like this compound (e.g., 3-phenylbut-2-enal), a crossed Aldol condensation (or mixed Aldol condensation) is required, as it involves two different carbonyl compounds: benzaldehyde (B42025) and propanal. youtube.comlibretexts.org
In this variant, benzaldehyde, which lacks α-hydrogens, cannot form an enolate and thus can only act as the electrophilic acceptor. Propanal, possessing acidic α-hydrogens, serves as the nucleophilic enolate donor. libretexts.orgmasterorganicchemistry.com The reaction is typically performed under basic conditions (e.g., using sodium hydroxide) where a catalytic amount of base deprotonates propanal to form the corresponding enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often promoted by heat, to yield the final conjugated enone, 3-phenylbut-2-enal. masterorganicchemistry.com This specific type of crossed Aldol reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone is also known as the Claisen-Schmidt Condensation . libretexts.orgmasterorganicchemistry.com
| Component | Example | Role |
| Aromatic Aldehyde | Benzaldehyde | Electrophile (Acceptor) |
| Aliphatic Aldehyde | Propanal | Nucleophile (Enolate Donor) |
| Catalyst | Sodium Hydroxide (B78521) (NaOH) | Base to generate enolate |
| Solvent | Ethanol (B145695) / Water | Reaction Medium |
| Condition | 0°C to Room Temp, then Heat | Initial addition, then dehydration |
The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an aldehyde or ketone with a compound having an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by weak bases such as amines (e.g., piperidine) or their salts. wikipedia.org
While not a direct single-step route to this compound itself, the Knoevenagel condensation is fundamental for creating the styryl moiety (C₆H₅-CH=CH-). For example, benzaldehyde can be condensed with an active methylene compound like malonic acid. In the presence of pyridine (B92270) and piperidine (B6355638) (a variation known as the Doebner modification), this reaction yields cinnamic acid after condensation and subsequent decarboxylation. organic-chemistry.org Further synthetic steps would be required to convert the carboxylic acid group into the desired acetaldehyde (B116499) functionality. This approach highlights the versatility of condensation chemistry in building the core structure, even if it requires a multi-step sequence.
| Component | Example | Role |
| Carbonyl Compound | Benzaldehyde | Electrophile |
| Active Methylene Compound | Malonic Acid, Ethyl Acetoacetate | Nucleophile |
| Catalyst | Piperidine, Ammonium Acetate (B1210297) | Weak base |
| Solvent | Pyridine, Ethanol, Toluene | Reaction Medium |
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. The intermediate product subsequently eliminates a molecule of water to form a stable α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org Modern approaches have explored greener methodologies, including catalyst-free reactions in water or using sonication to improve yields and reaction times. rsc.orgbhu.ac.in
The most pertinent related strategy is the aforementioned Claisen-Schmidt Condensation . This reaction is highly effective because the non-enolizable nature of the aromatic aldehyde (benzaldehyde) prevents self-condensation, thereby reducing the number of potential side products and simplifying the product mixture. libretexts.org This makes it a synthetically useful and reliable method for preparing α,β-unsaturated carbonyl compounds from aromatic aldehydes.
The reaction is robust and can be performed with various ketones and aldehydes as the enolate component. For instance, reacting benzaldehyde with acetone (B3395972) yields benzalacetone, while reaction with acetaldehyde produces cinnamaldehyde (B126680). The reaction with propanal to give 3-phenylbut-2-enal follows the exact same principle, making the Claisen-Schmidt condensation a primary and classical route for the synthesis of this compound and its derivatives.
Olefination reactions provide an alternative and powerful route to alkenes by converting a carbon-oxygen double bond into a carbon-carbon double bond.
The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes with excellent regiochemical control. masterorganicchemistry.comlibretexts.org The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wikipedia.orgnih.gov The key advantage is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.org
To synthesize 3-phenylbut-2-enal via the Wittig reaction, one could react benzaldehyde with a phosphorus ylide containing a protected acetaldehyde moiety. A practical approach involves the ylide generated from (1-formylethyl)triphenylphosphonium salt or a protected version thereof. The synthesis proceeds in two main stages:
Ylide Formation : A phosphonium (B103445) salt is prepared via an Sₙ2 reaction between triphenylphosphine (B44618) and an appropriate alkyl halide (e.g., 2-bromopropanal). This salt is then treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the α-carbon and form the nucleophilic phosphorus ylide. masterorganicchemistry.com
Olefination : The aldehyde (benzaldehyde) is added to the prepared ylide. The ylide attacks the carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. This intermediate spontaneously collapses to form the desired alkene (3-phenylbut-2-enal) and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org
The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the choice of ylide. Unstabilized ylides typically favor the Z-alkene, whereas stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene. wikipedia.orgorganic-chemistry.org
| Component | Example | Role |
| Carbonyl Compound | Benzaldehyde | Electrophile |
| Alkyl Halide | 2-Bromopropanal | Ylide Precursor |
| Phosphine | Triphenylphosphine | Forms Phosphonium Salt |
| Base | n-Butyllithium (n-BuLi) | Deprotonates Salt to form Ylide |
| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl Ether | Anhydrous Reaction Medium |
Olefination Reactions for this compound Moiety Formation
Horner-Wadsworth-Emmons Methodology
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds, including this compound and its derivatives. This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. truman.edunih.govwikipedia.org A key advantage of the HWE reaction is its high stereoselectivity, predominantly yielding the (E)-alkene isomer. nih.govwikipedia.orgarabjchem.org This selectivity is particularly valuable in the synthesis of styryl compounds where the trans-configuration is often desired.
The mechanism of the HWE reaction begins with the deprotonation of the phosphonate (B1237965) ester by a base to form a nucleophilic carbanion. arabjchem.orgrsc.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde, such as benzaldehyde or a substituted derivative, to form an intermediate oxaphosphetane. arabjchem.orgrsc.org Subsequent elimination of a dialkylphosphate salt from this intermediate yields the desired alkene. nih.gov The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process compared to the related Wittig reaction. researchgate.net
The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. Generally, the formation of the thermodynamically more stable (E)-alkene is favored. nih.gov Factors that can enhance (E)-stereoselectivity include increased steric bulk of the aldehyde, higher reaction temperatures, and the use of lithium-based salts over sodium or potassium. wikipedia.org Conversely, modifications to the phosphonate reagent, such as the use of electron-withdrawing groups, can favor the formation of the (Z)-alkene, a variation known as the Still-Gennari modification. arabjchem.orgrsc.org
Below is a table summarizing typical conditions for the Horner-Wadsworth-Emmons reaction with aromatic aldehydes:
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | (E:Z) Ratio | Yield (%) |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | >95:5 | 85-95 |
| p-Chlorobenzaldehyde | Trimethyl phosphonoacetate | KHMDS | THF | -78 to 25 | >98:2 | 92 |
| p-Methoxybenzaldehyde | Diethyl (cyanomethyl)phosphonate | NaOEt | EtOH | 25 | >90:10 | 88 |
| Benzaldehyde | Methyl bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | <5:95 | 85 |
This table is a representation of typical results and conditions. Actual outcomes may vary based on specific experimental parameters.
Reductive and Oxidative Pathways for this compound Formation
A viable route to this compound involves the selective reduction of corresponding styryl carboxylic acid derivatives, such as esters or acyl chlorides. A prominent reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). google.comnih.gov DIBAL-H is a powerful and bulky reducing agent that can selectively reduce esters to aldehydes at low temperatures, typically -78 °C. google.comnih.gov The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde to the corresponding alcohol. google.com
The mechanism of DIBAL-H reduction of an ester begins with the coordination of the aluminum center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. google.com A hydride ion is then transferred from the aluminum to the carbonyl carbon, forming a stable tetrahedral intermediate. google.com This intermediate remains stable at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde. google.com This method has been successfully applied to the synthesis of cinnamaldehyde from cinnamic acid esters, demonstrating its applicability for styryl systems. researchgate.net
The table below illustrates the selective reduction of various cinnamic acid derivatives to cinnamaldehyde, a close structural analog of this compound.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Ethyl cinnamate | DIBAL-H | Toluene | -78 | 85 |
| Methyl 4-methoxycinnamate | DIBAL-H | Hexane | -70 | 90 |
| Cinnamoyl chloride | DIBAL-H | Diethyl ether | -78 | 88 |
| Cinnamonitrile | DIBAL-H | Toluene | -78 then H₂O | 75 |
This table presents representative data for the reduction of cinnamaldehyde precursors. Similar conditions are applicable for other styryl derivatives.
Oxidative cleavage of the carbon-carbon double bond in styrene (B11656) or its derivatives presents another synthetic route to styrylacetaldehydes. This approach can be particularly useful when the corresponding styrenic precursor is readily available. A variety of reagents and catalytic systems have been developed for this purpose, offering alternatives to traditional ozonolysis. researchgate.netnih.gov
Heterogeneous catalysts, such as KSF montmorillonite, have been employed for the oxidative cleavage of styrenes to the corresponding benzaldehydes using air as the oxidant in an aqueous medium. researchgate.net This method represents an environmentally benign alternative to ozonolysis. researchgate.net Similarly, metal-organic frameworks (MOFs) supporting earth-abundant metals have been shown to catalyze the oxidation of styrene to benzaldehyde with high selectivity. numberanalytics.com Photocatalytic methods using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT) in water with air and sunlight or blue LEDs also provide a sustainable pathway for the oxidative cleavage of styrene derivatives. nih.gov
For stilbene (B7821643) derivatives, which possess a disubstituted styryl moiety, oxidative cleavage can also be achieved. Electrocatalytic anodic oxidation using a triphenylamine (B166846) electrocatalyst can cleave stilbenes bearing electron-withdrawing groups to the corresponding aldehydes in high yields. researchgate.net
The following table summarizes various oxidative cleavage methods for producing aldehydes from styrenic precursors.
| Substrate | Catalyst/Reagent | Oxidant | Solvent | Conditions | Product | Yield (%) |
| Styrene | KSF montmorillonite | Air | Water | 100 °C | Benzaldehyde | High |
| Styrene | DUT-5-Cu (MOF) | TBHP | Acetonitrile | 80 °C | Benzaldehyde | >99 |
| trans-Stilbene | TBADT | Air | Water | Blue LEDs | Benzaldehyde | 86 |
| 4-Nitrostilbene | Triphenylamine electrocatalyst | - (Electrochemical) | Acetonitrile/Water | Anodic oxidation | 4-Nitrobenzaldehyde | 96 |
This table showcases examples of oxidative cleavage reactions. The specific this compound would be formed from a correspondingly substituted styrene derivative.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel techniques such as mechanochemistry, microwave-assisted synthesis, and ultrasound-promoted reactions for the production of this compound and its derivatives.
Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a promising green alternative to traditional solvent-based synthesis. researchgate.netresearchgate.net These solvent-free or minimal-solvent methods reduce waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. researchgate.netresearchgate.net
The Horner-Wadsworth-Emmons reaction has been successfully performed under solvent-free conditions using high-speed ball milling (HSBM) to synthesize α,β-unsaturated esters from a variety of aldehydes in high yields and purities. researchgate.netrsc.org This demonstrates the potential of mechanochemistry for the synthesis of this compound derivatives via a similar olefination strategy.
Aldol condensations, another classical method for forming carbon-carbon bonds and producing α,β-unsaturated aldehydes, have also been adapted to solvent-free mechanochemical conditions. truman.eduresearchgate.net The reaction can be carried out by grinding solid reagents with a solid base, such as sodium hydroxide. truman.edu This approach is highly atom-efficient and chemoselective, often proceeding at room temperature without the need for an organic solvent. researchgate.net The synthesis of cinnamaldehyde, a this compound analog, can be achieved through the aldol condensation of benzaldehyde and acetaldehyde under the catalysis of a solid superbase. google.com
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) |
| Horner-Wadsworth-Emmons | Aromatic Aldehyde | Phosphonate Ester | Ball Milling, K₂CO₃ | α,β-Unsaturated Ester | 85-95 |
| Aldol Condensation | 3,4-Dimethoxybenzaldehyde | 1-Indanone | Grinding, NaOH | Chalcone-type product | High |
| Aldol Condensation | Benzaldehyde | Acetaldehyde | Solid Superbase Catalyst | Cinnamaldehyde | High |
This table provides examples of mechanochemical reactions that are analogous to the synthesis of this compound and its derivatives.
Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. numberanalytics.comnih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. researchgate.net The Horner-Wadsworth-Emmons reaction has been shown to be significantly faster under ultrasonic irradiation at ambient temperature compared to conventional heating. arabjchem.org This technique has been successfully applied to the synthesis of various vinylferrocenes from ferrocenecarboxaldehyde, indicating its potential for other organometallic styryl derivatives. arabjchem.org The use of ultrasound has also been reported to promote the synthesis of α,β-unsaturated compounds and various heterocyclic systems, highlighting its broad applicability in organic synthesis. oatext.commdpi.com
| Technique | Reaction Type | Reactants | Conditions | Reaction Time | Yield (%) |
| Microwave | Horner-Wadsworth-Emmons | Benzaldehyde, Phosphonate | Water, 150 °C | 5 min | 85 |
| Microwave | Oxidative Heck | Acrolein, Arylboronic acid | Pd(OAc)₂, Acetonitrile, 100 °C | 30 min | 43-85 |
| Microwave | Knoevenagel Condensation | Aromatic aldehyde, Cyanoacetamide | Ammonium acetate, Solvent-free | 30-60 sec | High |
| Ultrasound | Horner-Wadsworth-Emmons | Ferrocenecarboxaldehyde, Phosphonate | Various bases and solvents, Ambient temp. | 5-15 min | High |
This table illustrates the significant rate enhancements and good yields achievable with microwave and ultrasound-assisted syntheses for reactions relevant to this compound production.
Biocatalytic and Enzymatic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of this compound and its derivatives, enzymatic approaches provide elegant solutions for controlling chirality and functionalization. Key enzyme families, such as ene-reductases and lipases, are particularly relevant in this context.
Ene-reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov This capability is ideal for producing chiral saturated aldehydes from α,β-unsaturated precursors like this compound. The reaction involves the stereoselective transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the double bond, potentially generating up to two new stereocenters with high precision. nih.gov The stereochemical outcome can be controlled by selecting an appropriate ER from the vast number of available enzymes or by engineering existing ones. nih.govresearchgate.net This biocatalytic reduction circumvents the need for heavy metal catalysts and high-pressure hydrogen gas often used in chemical hydrogenations. nih.gov
Lipases are another versatile class of enzymes used in the synthesis of chiral compounds. While primarily known for ester hydrolysis, they are widely used in non-aqueous media to catalyze esterification and transesterification reactions. mdpi.com For this compound derivatives, lipases can be employed in the kinetic resolution of a racemic mixture of alcohols. In this process, the enzyme selectively acylates one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as an alcohol). mdpi.com For instance, a racemic this compound precursor containing a hydroxyl group could be resolved using a lipase (B570770) like Candida antarctica Lipase B (CAL-B) to yield enantiomerically enriched products. nih.gov
The following table summarizes the application of these enzyme classes in the synthesis of this compound derivatives.
| Enzyme Class | Reaction Type | Application to this compound Derivatives | Key Advantages |
| Ene-Reductases (ERs) | Asymmetric bioreduction | Stereoselective reduction of the C=C double bond to produce chiral saturated aldehydes. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov |
| Lipases | Kinetic Resolution (KR) | Separation of racemic mixtures of this compound precursors containing hydroxyl groups via selective acylation. | Broad substrate scope, high enantioselectivity, operational simplicity. mdpi.comnih.gov |
| Imine Reductases (IREDs) | Reductive Amination | Dynamic kinetic resolution of α-branched aldehydes (structurally similar to this compound derivatives) to form β-chiral amines. researchgate.net | Direct synthesis of chiral amines from aldehydes with high conversion and enantiomeric excess. researchgate.net |
Stereoselective Synthesis of this compound Derivatives
The biological activity of complex molecules is often dictated by their three-dimensional structure. Stereoselective synthesis, which controls the formation of specific stereoisomers, is therefore of paramount importance in modern organic chemistry. For derivatives of this compound, which can possess multiple stereogenic elements, advanced strategies are employed to ensure high stereochemical purity.
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule from achiral or racemic starting materials. A dominant strategy in this field is organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity. For α,β-unsaturated aldehydes like this compound, chiral secondary amines (such as those derived from proline) are particularly effective. These catalysts react reversibly with the aldehyde to form a transient chiral iminium ion, which lowers the LUMO of the conjugated system and effectively shields one face of the molecule, directing the attack of nucleophiles to the opposite face with high enantioselectivity.
Another powerful strategy involves the dynamic kinetic resolution (DKR) of racemic starting materials. In this approach, a fast and reversible racemization of the starting material runs concurrently with an irreversible, stereoselective reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com For example, imine reductases (IREDs) have been used in the DKR of α-branched aldehydes to synthesize β-chiral amines with excellent conversion and high enantiomeric excess. researchgate.net
The development of efficient chiral catalysts is central to asymmetric synthesis. These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one stereoisomer over all others. Both metal-based complexes and purely organic molecules have been successfully applied.
Organocatalysts: Axially chiral molecules, which possess chirality due to hindered rotation around a single bond, have emerged as powerful organocatalysts. nih.gov Novel axially chiral styrene-based organocatalysts have been designed and synthesized, demonstrating remarkable efficiency in controlling stereoselectivity through mechanisms involving π–π interactions and multiple hydrogen bonds between the catalyst and substrates. nih.govrsc.org These catalysts have been used in cascade reactions to produce complex molecules with high conversion rates and exceptional enantioselectivity. rsc.orgresearchgate.net
Metal-Based Catalysts: Chiral-at-metal complexes, where the stereogenic center is the metal atom itself, represent a unique approach to asymmetric catalysis. unimi.itnih.gov Enantiopure rhodium complexes with labile coordination sites have been shown to catalyze Diels-Alder and 1,3-dipolar cycloaddition reactions with outstanding enantioselectivity, achieving enantiomeric ratios greater than 99:1 in some cases. nih.gov Such catalysts could be applied to reactions involving this compound derivatives, where the aldehyde acts as a dienophile or dipolarophile.
The table below highlights specific examples of chiral catalysts and their performance.
| Catalyst Type | Example Catalyst | Reaction Type | Substrate Type | Yield | Stereoselectivity |
| Organocatalyst | Axially Chiral Styrene-Pyrrole | Michael/Cyclization Cascade | Enynamides & Ketimines | High | >99% ee rsc.orgresearchgate.net |
| Metal Complex | Chiral-at-Rhodium Complex | Diels-Alder Reaction | Methacrolein & Cyclopentadiene | N/A | >99:1 er nih.gov |
| Metal Complex | Chiral-at-Rhodium Complex | 1,3-Dipolar Cycloaddition | Methacrolein & Nitrone | N/A | up to 94:6 er nih.gov |
When a reaction creates a second stereocenter in a molecule that is already chiral, the two resulting stereoisomers are diastereomers. Diastereoselective control refers to the ability to preferentially form one diastereomer over another. This is commonly achieved by exploiting the steric and electronic properties of the chiral substrate and reagents.
A primary strategy for controlling diastereoselectivity in additions to aldehydes is chelation control . This is particularly effective for α- or β-hydroxy aldehydes. A Lewis acidic metal (e.g., TiCl₄, MgBr₂, ZnBr₂) coordinates simultaneously to the carbonyl oxygen and the oxygen of the nearby hydroxyl group, forming a rigid, five- or six-membered cyclic intermediate. libretexts.orgmsu.edu This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the less sterically hindered face, leading to a predictable diastereomeric product, often the syn isomer. acs.org The effectiveness of chelation depends on the protecting group on the hydroxyl moiety; small, coordinating groups like benzyl (B1604629) favor chelation, while bulky, non-coordinating groups like silyl (B83357) ethers favor a non-chelated, Felkin-Anh-type addition, often leading to the anti product. libretexts.orgacs.org This allows chemists to select the desired diastereomeric outcome by choosing the appropriate protecting group and Lewis acid. libretexts.org
For reactions like the aldol addition, the geometry of the enolate (Z or E) can also dictate the diastereochemical outcome. According to the Zimmerman-Traxler model, (Z)-enolates typically lead to syn-aldol products, while (E)-enolates yield anti-aldol products via chair-like, six-membered ring transition states that minimize 1,3-diaxial interactions. harvard.edu
The following table outlines key strategies for achieving diastereoselective control.
| Control Strategy | Underlying Principle | Typical Outcome |
| Chelation Control | A Lewis acid coordinates to the carbonyl and a nearby heteroatom, creating a rigid cyclic intermediate that directs nucleophilic attack. libretexts.orgacs.org | Often leads to the syn diastereomer. |
| Felkin-Anh Model | In the absence of chelation, the molecule adopts a staggered conformation to minimize steric strain, guiding the nucleophile to the least hindered face. libretexts.org | Often leads to the anti diastereomer. |
| Zimmerman-Traxler Model | In aldol reactions, the geometry of the enolate ((Z) or (E)) determines the relative stereochemistry of the product through a chair-like transition state. harvard.edu | (Z)-enolates give syn products; (E)-enolates give anti products. |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Styrylacetaldehyde
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in styrylacetaldehyde is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com Nucleophilic addition reactions involve the attack of a nucleophile on this electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The stereochemical outcome of these additions can be influenced by the existing stereochemistry of the molecule and the nature of the attacking nucleophile. libretexts.org
Hydride Additions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common sources of the hydride ion (H⁻), a potent nucleophile. libretexts.org These reagents readily reduce this compound to its corresponding alcohol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated to yield the alcohol. libretexts.orgyoutube.com
Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride and reacts violently with water and other protic solvents. libretexts.org Sodium borohydride is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com
Table 1: Comparison of Hydride Reducing Agents for this compound
| Reagent | Formula | Reactivity | Solvent Compatibility |
| Sodium Borohydride | NaBH₄ | Mild | Protic solvents (e.g., methanol, ethanol) |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic solvents (e.g., diethyl ether, THF) |
The general mechanism for the hydride reduction of this compound is as follows:
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide intermediate is protonated by a solvent or an acid workup to give the final alcohol product. libretexts.orgyoutube.com
Organometallic Reagent Additions (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are excellent sources of carbanions, which are strong nucleophiles. orgoreview.commasterorganicchemistry.com These reagents add to the carbonyl group of this compound to form new carbon-carbon bonds, resulting in the formation of secondary alcohols after an acidic workup. orgoreview.comyoutube.com
The reaction mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon. orgoreview.com This is followed by the formation of a magnesium or lithium alkoxide intermediate, which is then hydrolyzed to produce the alcohol. orgoreview.comyoutube.com
Table 2: Common Organometallic Reagents for Addition to this compound
| Reagent Type | General Formula | Reactivity |
| Grignard Reagent | RMgX | Strong Nucleophile |
| Organolithium Reagent | RLi | Strong Nucleophile |
The choice of the organometallic reagent can influence the stereoselectivity of the addition, particularly in cases where the substrate has existing stereocenters. nih.gov
Cyanohydrin and Hemiacetal Formation Mechanisms
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. fiveable.melibretexts.org This reaction is typically catalyzed by a base, which deprotonates HCN to generate the cyanide ion (CN⁻), a potent nucleophile. libretexts.orglibretexts.org The cyanide ion then attacks the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate, which is subsequently protonated to yield the cyanohydrin. libretexts.orgchemistrysteps.comyoutube.com
The mechanism proceeds in two main steps:
Nucleophilic attack by the cyanide ion: The CN⁻ ion attacks the electrophilic carbonyl carbon. libretexts.org
Protonation: The resulting alkoxide intermediate is protonated by HCN or another acid source. libretexts.org
Hemiacetal Formation: In the presence of an alcohol, this compound can form a hemiacetal. masterorganicchemistry.comlibretexts.org This reaction is reversible and can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org Under basic conditions, the alcohol is deprotonated to form an alkoxide, which then acts as the nucleophile. masterorganicchemistry.com The reaction involves the nucleophilic addition of the alcohol to the carbonyl group. researchgate.netkhanacademy.org
α,β-Unsaturated Aldehyde Reactivity
The presence of a carbon-carbon double bond conjugated to the carbonyl group in this compound gives rise to a distinct mode of reactivity known as conjugate addition or 1,4-addition. wikipedia.orglibretexts.org
Conjugate Addition Reactions (1,4-Additions)
In conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org This is because the electrophilic character of the carbonyl carbon is transmitted through the conjugated π-system to the β-carbon. libretexts.orglibretexts.org The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated at the α-carbon to give the final saturated product. wikipedia.orglibretexts.org
The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as cuprates (Gilman reagents), enamines, and thiols, tend to favor 1,4-addition, while "hard" nucleophiles, like Grignard reagents and organolithiums, typically favor 1,2-addition. libretexts.orgmasterorganicchemistry.com
Table 3: Selectivity of Nucleophilic Addition to α,β-Unsaturated Aldehydes
| Nucleophile Type | Predominant Addition |
| Hard (e.g., Grignard, Organolithiums) | 1,2-Addition |
| Soft (e.g., Gilman reagents, Enamines) | 1,4-Addition |
Cycloaddition Reactions Involving the Styrene (B11656) Moiety
The styrene moiety in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene or a dienophile. Visible-light-mediated [4+2] cycloaddition reactions of styrenes have been reported to produce tetralin derivatives. pkusz.edu.cn These reactions can exhibit good chemo- and regioselectivity. pkusz.edu.cn The reaction of two styrene molecules with different electronic or steric properties can lead to the formation of polysubstituted tetralin scaffolds. pkusz.edu.cn While specific studies on this compound in this context are limited in the provided search results, the reactivity of the styrene unit suggests its potential to undergo such transformations. The cycloaddition of styrene oxide with carbon dioxide has also been investigated, highlighting the reactivity of the styrene epoxide derivative. rsc.orgmdpi.com
Cyclization and Rearrangement Processes
The structure of this compound allows for several intramolecular and intermolecular reactions that lead to the formation of cyclic structures or rearranged products. These processes are fundamental in the synthesis of more complex molecular architectures.
The Pictet-Spengler reaction is a key synthetic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nrochemistry.comnumberanalytics.comjk-sci.com In this reaction, this compound serves as the aldehyde component.
The mechanism commences with the nucleophilic attack of the β-arylethylamine on the carbonyl carbon of this compound, forming a tetrahedral intermediate. jk-sci.com This intermediate then dehydrates, typically under acidic conditions, to yield a Schiff base, which is subsequently protonated to form a highly electrophilic iminium ion. nrochemistry.comdepaul.edu The crucial step of the reaction is the intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in a 6-endo-trig cyclization. nrochemistry.comjk-sci.com This step disrupts the aromaticity of the ring. A final deprotonation step restores aromaticity, yielding the substituted tetrahydroisoquinoline product. depaul.edu The efficiency of the reaction can be influenced by the electronic properties of the β-arylethylamine, with electron-donating groups on the aryl ring generally leading to higher yields. jk-sci.com
General Mechanism of the Pictet-Spengler Reaction
| Step | Description |
|---|---|
| 1 | The β-arylethylamine attacks the carbonyl group of the aldehyde (this compound). |
| 2 | A tetrahedral intermediate is formed. |
| 3 | Dehydration of the intermediate under acidic conditions forms a Schiff base. |
| 4 | Protonation of the Schiff base generates a reactive iminium ion. |
| 5 | Intramolecular electrophilic attack by the aryl ring closes the six-membered ring. |
| 6 | Deprotonation restores aromaticity, yielding the final tetrahydroisoquinoline product. nrochemistry.comdepaul.edu |
This compound can participate in radical-mediated reactions, leveraging the reactivity of its carbon-carbon double bond. These reactions proceed through radical intermediates and can be used to form cyclic compounds. wikipedia.org A typical radical cyclization involves three main stages: selective radical generation, an intramolecular cyclization step, and conversion of the cyclized radical into the final product. wikipedia.org
In a hypothetical intramolecular reaction involving a this compound derivative, a radical could be generated at a position suitable for cyclization onto the styryl double bond. For instance, a radical initiator could abstract a hydrogen atom or a halogen from another part of the molecule. The resulting carbon-centered radical can then add to the double bond. Radical cyclizations often favor the formation of five- and six-membered rings through what is known as an "exo" cyclization, where the newly formed radical center is external to the newly formed ring. wikipedia.org Once the cyclization occurs, the resulting cyclic radical must be quenched, often by abstracting a hydrogen atom from a donor like tributyltin hydride, to yield the final stable product. mdpi.com
Pericyclic reactions are concerted processes that occur via a cyclic transition state. msu.edulibretexts.org The reactivity of this compound in these reactions is dictated by its non-conjugated π-system.
Cycloaddition Reactions: As a molecule with a C=C double bond, this compound can act as a dienophile in [4+2] cycloaddition reactions (the Diels-Alder reaction) when reacted with a suitable diene. numberanalytics.com These reactions form a six-membered ring in a single, concerted step. numberanalytics.com
Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular formation of a ring by converting a π-bond into a σ-bond. libretexts.org These reactions are most common in conjugated polyene systems and are less directly applicable to the isolated double bond in this compound itself, though related precursors or derivatives might undergo such transformations. libretexts.org
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.orgstereoelectronics.org While this compound itself is not primed for a common sigmatropic rearrangement, related structures are. For example, the numberanalytics.comnumberanalytics.com-Claisen rearrangement of an allyl vinyl ether is a powerful method for forming γ,δ-unsaturated aldehydes, and could be a synthetic route to structures like this compound. libretexts.org Similarly, the Cope rearrangement involves the numberanalytics.comnumberanalytics.com sigmatropic rearrangement of a 1,5-diene. libretexts.org
Catalyst-Mediated Transformations of this compound
The presence of multiple reactive sites—the carbonyl group, the α,β-double bond, and the styrenic double bond—makes chemoselectivity a key challenge in the catalytic transformation of this compound. Catalysts offer a powerful tool to control which part of the molecule reacts, enabling a wide range of synthetic applications.
Transition metals are pivotal in modern organic synthesis due to their ability to activate substrates and facilitate bond formation through various catalytic cycles. nih.gov For this compound, palladium and ruthenium catalysts are particularly relevant for mediating C-C bond couplings and oxidations, respectively.
Palladium-Catalyzed C-C Couplings
Palladium catalysts are renowned for their efficacy in forming carbon-carbon bonds, most notably through cross-coupling reactions like the Heck reaction. misuratau.edu.lyorganic-chemistry.org In the context of this compound or its analogues, the vinyl system is a prime site for such transformations. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene.
Research on cinnamaldehyde (B126680) derivatives demonstrates the feasibility of these couplings. For example, the palladium-catalyzed Heck-type arylation of trans-cinnamaldehydes with aryl carboxylic acids (a decarboxylative coupling) has been shown to be highly dependent on the solvent, which can control the stereochemical outcome (Z/E selectivity) of the newly formed double bond. nih.gov When tetrahydrofuran (B95107) (THF) is used as the solvent, the Z-isomeric products are favored, whereas dimethylformamide (DMF) predominantly yields the E-isomers. nih.gov This control is crucial for synthesizing complex molecular architectures with defined geometries.
Another relevant transformation is the Heck reaction of aryl halides with acrolein diethyl acetal, which serves as a surrogate for the α,β-unsaturated aldehyde system, to produce various cinnamaldehydes. organic-chemistry.org This reaction proceeds efficiently using a Pd(OAc)₂ catalyst and tolerates a wide array of functional groups on the aryl halide, highlighting the versatility of palladium catalysis. organic-chemistry.org
Interactive Data Table: Palladium-Catalyzed Heck-Type Reactions of Cinnamaldehyde Analogues
| Reactants | Catalyst System | Solvent | Key Conditions | Product Type | Selectivity/Yield | Reference |
|---|---|---|---|---|---|---|
| trans-Cinnamaldehyde + Benzoic Acid | Pd(TFA)₂, Ag₂CO₃, (t-Bu)₂P(p-NMe₂-C₆H₄) | THF | 120 °C | (Z)-1,3-diphenylprop-2-en-1-one analogue | Z/E = 95:5 | nih.gov |
| trans-Cinnamaldehyde + Benzoic Acid | Pd(TFA)₂, Ag₂CO₃, (t-Bu)₂P(p-NMe₂-C₆H₄) | DMF | 120 °C | (E)-1,3-diphenylprop-2-en-1-one analogue | E/Z = 94:6 | nih.gov |
| Aryl Iodide + Acrolein Diethyl Acetal | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl | DMF | 90 °C | (E)-Cinnamaldehyde derivative | Good to high yields | organic-chemistry.org |
Ruthenium-Catalyzed Oxidations
Ruthenium catalysts are powerful oxidizing agents capable of transforming various functional groups. rsc.org For a molecule like this compound, oxidation can target either the aldehyde functional group or the carbon-carbon double bonds.
The oxidation of the aldehyde moiety to a carboxylic acid is a well-documented transformation. Studies on aromatic aldehydes, including cinnamaldehyde, have shown that Ru(III) chloride can effectively catalyze their oxidation to the corresponding benzoic acids using potassium ferricyanide (B76249) as the terminal oxidant in an alkaline medium. ias.ac.in The reaction mechanism involves the formation of a complex between the hydrated aldehyde and the Ru(III) species, which then decomposes in the rate-determining step. ias.ac.in
Furthermore, the conjugated double bond system in this compound is susceptible to oxidative cleavage by potent ruthenium species like ruthenium tetroxide (RuO₄), which can be generated in situ from a RuCl₃ precursor. organic-chemistry.orgnih.gov Specific protocols have been developed to cleave olefins to yield aldehydes, preventing over-oxidation to carboxylic acids. organic-chemistry.orgnih.gov For styrenic systems, a mixture of RuCl₃, Oxone, and NaHCO₃ in an acetonitrile-water solvent system has proven effective for this cleavage. organic-chemistry.org This reaction could potentially cleave the C=C bond of the this compound backbone to yield benzaldehyde (B42025) and other fragments.
Acid and base catalysis provides a complementary approach to transition metals, often by activating the carbonyl group of the α,β-unsaturated system.
Lewis Acid Catalysis
Lewis acids function by accepting an electron pair from the carbonyl oxygen of this compound. acs.orgbrandeis.edu This coordination enhances the electrophilicity of the entire conjugated system, making the β-carbon more susceptible to nucleophilic attack (conjugate addition) and also influencing the reactivity of the C=C bond. libretexts.org
A compelling example of this activation is seen in the chemoselective hydrogenation of cinnamaldehyde using a collaborative Pt-Lewis acid catalyst. acs.orgacs.orgresearchgate.net The Lewis acidic sites on the catalyst support (e.g., MIL-101) coordinate strongly to the C=O group. This interaction not only deactivates the carbonyl group towards hydrogenation but also enhances the reactivity of the conjugated C=C bond, leading to exceptionally high selectivity (>99.9%) for the formation of hydrocinnamaldehyde (B1666312) (3-phenylpropanal). acs.orgacs.org This principle suggests that for this compound, a similar Lewis acid-mediated activation would direct nucleophiles or reagents like hydrides to the vinylic part of the molecule rather than the carbonyl carbon.
Similarly, heterogeneous Lewis acids like Al₂O₃ have been identified as the active sites for the Meerwein-Ponndorf-Verley (MPV) transfer hydrogenation of cinnamaldehyde, where 2-propanol acts as the hydrogen donor to selectively reduce the carbonyl group to an alcohol. rsc.orgrsc.org
Brønsted Acid/Base Catalysis
Brønsted acids (proton donors) and bases can also catalyze reactions in α,β-unsaturated aldehydes, typically by activating the carbonyl group through protonation or by catalyzing reactions involving intermediates. acs.orgnih.govresearchgate.net
Studies on cinnamaldehyde transformations over mixed acidic catalysts have elucidated the distinct roles of Lewis and Brønsted sites. While Lewis acid sites catalyze the transfer hydrogenation of the aldehyde to cinnamyl alcohol, Brønsted acid sites on the same catalyst (e.g., SiO₂-Al₂O₃) can then catalyze a subsequent cascade reaction, such as the cross-etherification between the newly formed cinnamyl alcohol and the solvent (2-propanol). rsc.orgrsc.org This demonstrates how different types of acid catalysis can promote sequential transformations on the same substrate.
Furthermore, cooperative catalysis involving a Brønsted acid and an N-heterocyclic carbene (NHC) has been explored to understand the conversions of α,β-unsaturated carbonyls. acs.org These studies provide mechanistic models where the Brønsted acid can act as a co-catalyst, activating the system and influencing the reaction pathway. acs.org For this compound, such catalytic systems could be employed to facilitate complex C-C bond-forming reactions, leveraging the unique reactivity imparted by the combination of catalysts.
Interactive Data Table: Lewis and Brønsted Acid-Catalyzed Reactions of Cinnamaldehyde
| Reaction Type | Catalyst | Reactant(s) | Key Outcome | Mechanism Highlight | Reference |
|---|---|---|---|---|---|
| Chemoselective Hydrogenation | Pt/MIL-101 (Lewis Acid Support) | Cinnamaldehyde, H₂ | Selective hydrogenation of C=C bond to hydrocinnamaldehyde (>99.9% selectivity) | Lewis acid sites coordinate to C=O, activating the C=C bond. | acs.orgacs.org |
| Transfer Hydrogenation (MPV) | γ-Al₂O₃ (Lewis Acidic Sites) | Cinnamaldehyde, 2-Propanol | Selective reduction of C=O to cinnamyl alcohol. | Reaction proceeds on Lewis acid sites, not Brønsted acid sites. | rsc.orgrsc.org |
| Cascade Cross-Etherification | SiO₂-Al₂O₃ (Brønsted Acidic Sites) | Cinnamyl Alcohol, 2-Propanol | Formation of 1-cinnamyl 2-propyl ether. | Brønsted acid sites catalyze the etherification of the alcohol product from a preceding reaction. | rsc.org |
Derivatization and Analogues of Styrylacetaldehyde for Advanced Research
Synthesis and Investigation of Schiff Bases Derived from Styrylacetaldehyde
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. uomustansiriyah.edu.iq Aromatic aldehydes with effective conjugation systems, like this compound, readily form stable Schiff bases. uomustansiriyah.edu.iq The synthesis is a reversible reaction, often catalyzed by acid or base, or driven by the removal of water. uomustansiriyah.edu.iq
The general synthetic route involves the reaction of this compound with a primary amine (R-NH₂) in a suitable solvent, often with mild heating. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, forming a hemiaminal intermediate which then dehydrates to yield the final Schiff base.
The resulting this compound-derived Schiff bases are investigated for their diverse properties. The azomethine nitrogen atom possesses a lone pair of electrons, enabling it to form coordination complexes with various metal ions. bendola.com These ligands can be bidentate, tridentate, or tetradentate, depending on the structure of the amine precursor. uomustansiriyah.edu.iq
Spectroscopic methods are crucial for the characterization of these Schiff bases. In Fourier-transform infrared (FTIR) spectroscopy, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N bond, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides further evidence, with a characteristic signal for the azomethine proton (-CH=N) appearing as a singlet or doublet in the downfield region of the spectrum. mdpi.com
Below is a table summarizing the typical spectroscopic data for Schiff bases derived from the analogous compound, cinnamaldehyde (B126680):
| Spectroscopic Technique | Key Feature | Typical Range/Value |
| FTIR | C=N stretch | 1600-1650 cm⁻¹ |
| ¹H NMR | Azomethine proton (-CH=N) | δ 8.0-9.6 ppm |
| ¹³C NMR | Azomethine carbon (-CH=N) | δ 160-170 ppm |
| Data compiled from analogous cinnamaldehyde-derived Schiff bases. |
Metal Complexation with this compound-Derived Ligands
The Schiff bases derived from this compound are excellent ligands for the formation of metal complexes due to the presence of the imine nitrogen, which can donate its lone pair of electrons to a metal center. bendola.com These ligands can coordinate with a wide range of transition metals, forming stable complexes with diverse geometries and electronic properties. uomustansiriyah.edu.iq
Palladium complexes are of significant interest due to their extensive applications in homogeneous catalysis, particularly in carbon-carbon bond-forming reactions. analis.com.my Schiff base ligands derived from this compound can form stable complexes with palladium(II) ions. The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), with the Schiff base ligand in an appropriate solvent. yu.edu.jo
The resulting palladium(II) Schiff base complexes often adopt a square planar geometry, with the ligand acting as a bidentate or tetradentate chelator. analis.com.my These complexes have been investigated as catalysts for important organic transformations. For instance, analogous palladium(II) complexes with salicylaldimine-type Schiff bases have shown high catalytic activity in Suzuki coupling reactions, achieving over 90% conversion of starting materials to the biphenyl (B1667301) product. analis.com.my Similarly, they have demonstrated excellent performance as catalysts in Heck coupling reactions, leading to 100% conversion of iodobenzene (B50100) and methyl acrylate (B77674) to the substituted alkene product under specific reaction conditions. researchgate.net
The catalytic cycle of these reactions often involves the reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species, which then undergoes oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination to regenerate the Pd(0) catalyst and yield the final product. The this compound-derived ligand plays a crucial role in stabilizing the palladium center and influencing the efficiency and selectivity of the catalytic process.
The following table summarizes the catalytic applications of analogous palladium-Schiff base complexes:
| Catalytic Reaction | Substrates | Product Type | Catalyst | Reference |
| Suzuki Coupling | Aryl halide, Arylboronic acid | Biaryl | Palladium(II) Schiff base complex | analis.com.my |
| Heck Coupling | Aryl halide, Alkene | Substituted alkene | Palladium(II) Schiff base complex | researchgate.net |
Beyond palladium, Schiff base ligands derived from this compound can coordinate with a variety of other transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netsapub.org The synthesis of these complexes generally follows a similar procedure to that of the palladium complexes, involving the reaction of the corresponding metal salt with the Schiff base ligand. researchgate.net
These metal complexes exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the ligand. researchgate.net The coordination of the Schiff base ligand to the metal center is typically confirmed by spectroscopic methods. In FTIR spectra, a shift in the C=N stretching frequency to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in coordination.
The resulting transition metal complexes are investigated for a variety of potential applications. For example, many Schiff base metal complexes have been shown to possess significant biological activities, including antibacterial and antifungal properties. bendola.com The chelation of the metal ion can enhance the biological activity of the parent Schiff base ligand. bendola.com For instance, copper(II), cobalt(II), and manganese(II) complexes of a Schiff base derived from cinnamaldehyde and ethylenediamine (B42938) have demonstrated moderate antimicrobial activity against various bacteria. researchgate.net
The table below provides examples of transition metal complexes with analogous cinnamaldehyde-derived Schiff bases and their observed properties:
| Metal Ion | Ligand Derived From | Proposed Geometry | Investigated Property |
| Copper(II) | Cinnamaldehyde + Ethylenediamine | Tetrahedral | Antimicrobial activity |
| Cobalt(II) | Cinnamaldehyde + Ethylenediamine | Tetrahedral | Antimicrobial activity |
| Manganese(II) | Cinnamaldehyde + Ethylenediamine | Tetrahedral | Antimicrobial activity |
| Nickel(II) | Cinnamaldehyde + s-triazoles | - | - |
| Zinc(II) | Cinnamaldehyde + s-triazoles | - | - |
| Data compiled from analogous cinnamaldehyde-derived Schiff base complexes. uomustansiriyah.edu.iqresearchgate.net |
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The this compound molecule is a valuable precursor for the synthesis of various heterocyclic compounds, where the styryl moiety is incorporated into a new ring system. These heterocyclic derivatives are of great interest in medicinal chemistry and materials science.
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that exhibit a wide range of biological activities. nih.gov Styrylquinolines, which feature a styryl group attached to the quinoline (B57606) ring system, have attracted significant attention as potential therapeutic agents. physchemres.org
Several synthetic methods can be employed to construct styrylquinoline derivatives from precursors related to this compound. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group. nih.gov In this context, a derivative of this compound could be utilized as the carbonyl component. Another versatile method is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net By choosing appropriate reactants, a styryl group can be incorporated at various positions on the quinoline ring. For example, 2-styryl-4-quinoline carboxylic acids have been synthesized by heating 4-(4-(dimethylamino)phenyl)but-3-en-2-one (B1195235) (a styryl-containing ketone) with isatins in an aqueous/alcoholic potassium hydroxide (B78521) solution. nih.gov
These styrylquinoline derivatives have been the subject of extensive research, particularly for their potential as anticancer agents. physchemres.org They have been shown to exhibit antiproliferative activity against various cancer cell lines and can act as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase. nih.gov
Imidazolones are five-membered heterocyclic compounds containing a ketone group within the imidazole (B134444) ring. These structures are found in various natural products and are of interest in medicinal chemistry. The synthesis of imidazolone (B8795221) derivatives can be achieved through multi-component reactions involving an aldehyde, an amine, and a source of the C2-N3 fragment of the imidazolone ring.
While direct synthesis from this compound is not extensively documented, general methods for the synthesis of 4-arylidene-5-imidazolones suggest a plausible route. researchgate.net One common method is the Erlenmeyer-Plöchl synthesis, which involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate to form an azlactone (an oxazolone (B7731731) derivative). This intermediate can then react with a primary amine to yield the corresponding 4-arylidene-5-imidazolone. By using this compound in place of a simple aromatic aldehyde, it is possible to synthesize imidazolones bearing a styrylmethylidene group at the 4-position.
Recent research has also explored the synthesis of imidazolones from α-isocyanoacetamide derivatives and aldehydes. nih.gov These methods could potentially be adapted for the synthesis of this compound-derived imidazolones, offering a pathway to novel heterocyclic compounds with potential biological activities.
Carbacepham and Beta-Lactam Analogues
The synthesis of carbacepham and other β-lactam analogues from this compound derivatives represents a significant area of research. The β-lactam ring is a key structural motif in many antibiotic compounds. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent method for constructing the β-lactam core. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govscilit.com In this context, this compound can be converted to a styryl-substituted imine, which then serves as a crucial precursor in the Staudinger reaction.
The general scheme involves the reaction of a styryl-substituted imine with a ketene, generated in situ from an acyl chloride and a tertiary amine. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the imine and the ketene.
| Reactant 1 (Imine derived from) | Reactant 2 (Ketene derived from) | Product | Key Features |
| This compound | Glycolyl chloride | 3-hydroxy-4-styryl-azetidin-2-one | Introduction of a hydroxyl group for further functionalization. |
| Substituted this compound | Phthalimidoacetyl chloride | 3-phthalimido-4-styryl-azetidin-2-one | Precursor for 3-amino-β-lactams, a common feature in penicillins. |
| This compound | Methoxyacetyl chloride | 3-methoxy-4-styryl-azetidin-2-one | Modification of the electronic properties of the β-lactam ring. |
Structural Modifications and Functional Group Interconversions on the this compound Core
The this compound core offers multiple sites for structural modifications and functional group interconversions, allowing for the synthesis of a diverse library of analogues. ub.edunumberanalytics.comscribd.comresearchgate.netvanderbilt.edu These transformations are essential for exploring the structure-activity relationships of the resulting compounds.
Key functional group interconversions include:
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.
Reduction of the Aldehyde: Reduction of the aldehyde yields a primary alcohol, providing a handle for etherification or esterification reactions.
Modification of the Styryl Double Bond: The double bond can be hydrogenated to a saturated ethyl group, or subjected to addition reactions to introduce new functional groups.
Substitution on the Phenyl Ring: The aromatic ring can be functionalized with various substituents (e.g., nitro, amino, halogen, alkyl groups) to modulate the electronic and steric properties of the molecule.
| Starting Material | Reagent(s) | Transformation | Product |
| This compound | KMnO4 | Oxidation of aldehyde | Styrylacetic acid |
| This compound | NaBH4 | Reduction of aldehyde | 2-Styrylethanol |
| This compound | H2, Pd/C | Hydrogenation of double bond | 4-Phenylbutanal |
| 4-Nitrothis compound | Sn, HCl | Reduction of nitro group | 4-Aminothis compound |
Computational Design of Novel this compound Analogues
Computational chemistry plays a pivotal role in the rational design of novel this compound analogues with desired properties. nih.govmdpi.com Molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the biological activity and optimize the molecular structure of potential drug candidates.
Molecular Docking: This technique simulates the binding of a ligand (this compound analogue) to the active site of a biological target, such as an enzyme or receptor. By predicting the binding affinity and orientation, researchers can identify promising candidates for synthesis and biological evaluation.
QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogues, guiding the synthetic efforts towards more potent compounds.
Advanced Characterization Techniques in Styrylacetaldehyde Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules like styrylacetaldehyde yield unique spectra that serve as fingerprints, revealing details about their functional groups, bonding, and electronic environment.
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Covalent bonds are not static; they can stretch, bend, and twist at specific quantized energy levels. pressbooks.pub The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to these vibrational transitions, providing structural insights. chemistrytalk.org
In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. researchgate.net The most prominent peak arises from the stretching vibration of the conjugated carbonyl (C=O) group. researchgate.netresearchgate.net The carbon-carbon double bond (C=C) of the propenal chain and the aromatic ring also give rise to distinct stretching bands. researchgate.netresearchgate.net Vibrations associated with the aldehydic C-H bond and the aromatic and vinylic C-H bonds are also clearly identifiable. researchgate.net
Raman spectroscopy provides complementary information. For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. organicchemistrydata.org Symmetrical vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum, often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching of the benzene ring and the C=C double bond are expected to be strong Raman scatterers.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3061 - 3008 | Aromatic C-H Stretch | Medium |
| 2854 - 2742 | Aldehydic C-H Stretch (Fermi resonance doublet) | Medium-Weak |
| 1746 - 1667 | Conjugated C=O Stretch (Carbonyl) | Strong |
| 1648 - 1624 | Alkene C=C Stretch | Medium |
| 1600 - 1449 | Aromatic C=C Stretch | Medium-Variable |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nist.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each atom. organicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The aldehydic proton appears as the most downfield signal due to the strong deshielding effect of the carbonyl group. chemicalbook.comresearchgate.net The vinyl protons of the propenal group appear as doublets or doublets of doublets, with a large coupling constant characteristic of a trans configuration. The aromatic protons on the phenyl ring typically appear as a complex multiplet. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org The carbonyl carbon is the most deshielded and appears furthest downfield. blogspot.com The carbons of the aromatic ring and the alkene group resonate in the intermediate region, while any aliphatic carbons would appear most upfield. udel.edu
| Atom Type | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|---|
| Aldehyde | -CHO | ~9.7 | ~193.6 | Doublet (d) |
| Vinyl | =CH-CHO | ~6.7 | ~128.4 | Doublet of doublets (dd) |
| Vinyl | Ph-CH= | ~7.5 | ~152.6 | Doublet (d) |
| Aromatic | C-ipso | - | ~134.2 | Quaternary Carbon |
| Aromatic | C-ortho | ~7.4-7.6 | ~128.6 | Multiplet (m) |
| Aromatic | C-meta | ~7.4-7.6 | ~129.1 | Multiplet (m) |
| Aromatic | C-para | ~7.4-7.6 | ~131.2 | Multiplet (m) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. udel.edu When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (132.16 g/mol ). nist.govresearchgate.net
This molecular ion is often unstable and undergoes fragmentation through characteristic pathways. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, or the loss of the entire formyl group (•CHO) to form a phenylvinyl cation [M-29]⁺. massbank.eulibretexts.org The resulting mass spectrum shows peaks corresponding to the molecular ion and these various fragment ions, providing a unique fingerprint for the molecule. researchgate.net
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity |
|---|---|---|---|
| 132 | [C₉H₈O]⁺• | - | High (Molecular Ion) |
| 131 | [C₉H₇O]⁺ | H• | Very High (Base Peak) |
| 103 | [C₈H₇]⁺ | •CHO | High |
| 77 | [C₆H₅]⁺ | •C₃H₃O | Medium |
| 51 | [C₄H₃]⁺ | •C₅H₅O | Medium |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The structure of this compound features an extended conjugated system, including the phenyl ring, the alkene double bond, and the carbonyl group. wikipedia.org This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca
Consequently, this compound exhibits characteristic absorption bands in the UV region. The primary absorption is due to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. masterorganicchemistry.com A weaker absorption at a longer wavelength, corresponding to an n → π* transition, is also expected. This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. masterorganicchemistry.com The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used. libretexts.org
Diffraction and Scattering Techniques for Crystalline and Amorphous States
While spectroscopy reveals molecular-level structure, diffraction techniques provide information about the long-range order and three-dimensional arrangement of molecules in the solid state.
X-ray Diffraction for Crystal Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the precise atomic and molecular structure of a crystalline solid. intertek.com When a beam of X-rays is directed at a single crystal of a compound, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. uni-siegen.de This diffraction pattern is dependent on the crystal's internal structure—specifically, the arrangement of molecules in the repeating unit cell that forms the crystal lattice. rubingroup.org
For this compound, a single-crystal XRD analysis would provide a wealth of structural information. The first step would involve growing a suitable single crystal, which can be challenging. Once a crystal is obtained and analyzed, the resulting data would allow for the determination of:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating block of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.
This information confirms the planarity of the aromatic ring and the conjugated system and establishes the trans stereochemistry of the double bond. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the solid state. Although obtaining a crystal structure for an oily liquid like this compound at room temperature requires low-temperature crystallization, the resulting data provides an unambiguous three-dimensional structural model. nih.gov
Based on the comprehensive search for scientific literature, there is currently no available research data on the advanced characterization of the chemical compound this compound using the specific techniques of Electron Diffraction, Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or X-ray Photoelectron Spectroscopy (XPS).
The specified analytical methods are typically employed to investigate the microstructural, morphological, surface, and elemental properties of solid-state materials, such as polymers, nanoparticles, and thin films. This compound, being a small organic molecule that is likely liquid or crystalline solid at room temperature, may not be a common subject for such analyses.
Consequently, it is not possible to provide an article with "thorough, informative, and scientifically accurate content" for the requested sections and subsections, as no research findings or data tables pertaining to this compound and these advanced characterization techniques could be located in the public domain. To adhere to the strict instructions of focusing solely on this compound and the specified outline, and to maintain scientific accuracy, the article cannot be generated.
Advanced Elemental and Chemical State Analysis
Energy-Dispersive X-ray Spectroscopy (EDS) and Wavelength-Dispersive X-ray Spectroscopy (WDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Wavelength-Dispersive X-ray Spectroscopy (WDS) are powerful analytical techniques for elemental analysis. agronomyjournals.comwikipedia.org When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to eject inner-shell electrons. agronomyjournals.comnih.gov As electrons from higher energy shells fill these vacancies, X-rays are emitted with energies characteristic of the specific elements present. agronomyjournals.comnih.gov Both techniques measure these characteristic X-rays to identify the elemental composition of a sample. agronomyjournals.comwikipedia.org
EDS detectors measure the energy of the emitted X-rays, collecting a full spectrum of elements simultaneously, which allows for rapid analysis. nih.gov WDS, in contrast, uses crystals to diffract the X-rays and selectively measures specific wavelengths one at a time. mt.comintertek.com This process gives WDS a much higher spectral resolution and a better signal-to-noise ratio, making it superior for resolving overlapping peaks between elements and detecting trace elements. mt.com
In the context of this compound research, EDS and WDS are primarily used to detect inorganic impurities or elemental contaminants that may be introduced during synthesis or from storage containers. While these techniques are more suited for inorganic materials, they can be applied to organic samples to ensure there are no unexpected metallic or other elemental traces. nih.govwikipedia.org For a pure sample of this compound (C₁₀H₁₀O), the expected elemental composition is carbon, oxygen, and hydrogen. However, EDS/WDS cannot detect hydrogen. Therefore, analysis would focus on quantifying the carbon-to-oxygen ratio and identifying any contaminants.
Illustrative Research Findings:
A hypothetical analysis of a this compound sample suspected of catalyst contamination could yield the following EDS data. The presence of trace amounts of palladium (Pd), a common catalyst in organic synthesis, could be identified and quantified.
Table 1: Illustrative EDS Elemental Analysis of a this compound Sample
| Element | Weight % | Atomic % |
|---|---|---|
| C (Carbon) | 88.15 | 89.43 |
| O (Oxygen) | 11.72 | 8.91 |
| Pd (Palladium) | 0.13 | 0.01 |
| Total | 100.00 | 100.00 |
Note: This data is illustrative and represents a hypothetical scenario for demonstrating the application of EDS.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the detection of chemical elements. tainstruments.com It uses an inductively coupled plasma (typically argon) to produce excited atoms and ions from a sample, which then emit electromagnetic radiation at wavelengths characteristic of each specific element. tainstruments.com The instrument measures the intensity of this emitted light to determine the concentration of the elements within the sample. tainstruments.com
ICP-OES is exceptionally versatile and can analyze a wide variety of samples, including liquids and digested solids, to detect trace metals and other elements. nih.govazom.com For an organic compound like this compound, ICP-OES is not used to determine its primary structure but rather to quantify trace elemental impurities with very low detection limits, often in the parts-per-billion (ppb) range. azom.com This is crucial for applications where even minute quantities of metallic contaminants can affect product quality, stability, or subsequent reactions.
Illustrative Research Findings:
In a quality control setting, a batch of this compound might be tested for trace metals leached from processing equipment. A sample would be digested in acid and introduced into the plasma. The resulting emission spectrum would be analyzed for the presence and concentration of specific metals.
Table 2: Hypothetical ICP-OES Analysis of Trace Metal Impurities in this compound
| Element | Wavelength (nm) | Concentration (mg/L) | Detection Limit (mg/L) |
|---|---|---|---|
| Fe (Iron) | 238.204 | 0.045 | 0.002 |
| Cr (Chromium) | 267.716 | <0.005 | 0.005 |
| Ni (Nickel) | 231.604 | 0.012 | 0.004 |
| Cu (Copper) | 324.754 | <0.003 | 0.003 |
Note: This data is hypothetical and serves to illustrate the typical output and application of ICP-OES in purity analysis.
Thermal Analysis Techniques for Material Stability and Transitions
Thermal analysis techniques are essential for characterizing the material stability and phase transitions of chemical compounds. By measuring changes in physical properties as a function of temperature, these methods provide critical information on thermal stability, decomposition, melting, and crystallization behavior. azom.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample over time as the temperature is changed in a controlled atmosphere. wikipedia.org This measurement provides information on thermal stability and decomposition profiles. mt.com A TGA instrument consists of a precision balance with a sample pan located inside a furnace. wikipedia.org As the sample is heated, its mass may change due to processes like decomposition, evaporation, or oxidation. tainstruments.com The result is a TGA curve plotting mass percentage versus temperature. wikipedia.org
Illustrative Research Findings:
A TGA scan of this compound would likely show stability up to a certain temperature, followed by a rapid loss of mass. The derivative of this curve (DTG) highlights the temperature of the maximum rate of mass loss.
Table 3: Representative TGA Data for a Volatile Organic Compound like this compound
| Parameter | Value (°C) |
|---|---|
| Onset of Decomposition | 165 °C |
| Temperature of Max Decomposition Rate (DTG Peak) | 198 °C |
| Final Residue at 600 °C | 0.5% |
Note: This data is illustrative, based on the expected behavior of aromatic aldehydes and related compounds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC can detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgintertek.com An endothermic peak in a DSC thermogram indicates heat absorption (e.g., melting), while an exothermic peak indicates heat release (e.g., crystallization). wikipedia.org
In the study of this compound, DSC would be used to determine its melting point and enthalpy of fusion. Research on the related compound cinnamaldehyde (B126680) has used DSC to identify its vaporization, which appears as a sharp endothermic peak. researchgate.net Similarly, for this compound, a DSC analysis would show an endothermic peak corresponding to its boiling or vaporization point, providing data on the energy required for this phase transition.
Illustrative Research Findings:
A DSC analysis of this compound would be performed under a nitrogen atmosphere. The resulting thermogram would show a distinct endothermic event.
Table 4: Representative DSC Data for this compound
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Vaporization | 175.2 | 195.5 | -520.4 |
Note: This data is representative and based on the thermal behavior of analogous compounds like cinnamaldehyde. researchgate.net
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. intertek.com GC separates volatile and thermally stable compounds from a mixture based on their boiling points and affinity for a stationary phase within a capillary column. emerypharma.com As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.com
GC-MS is the definitive method for determining the purity of this compound and for identifying and quantifying any volatile impurities or by-products from its synthesis. nih.gov The retention time from the GC component helps to identify the compound against a known standard, while the mass spectrum provides a molecular fingerprint that confirms its identity and the identity of any other components in the sample. mdpi.com Studies on cinnamaldehyde have effectively used GC-MS to quantify its presence in various food products and essential oils and to study its thermal degradation products, such as benzaldehyde (B42025). nih.govcsic.es
Illustrative Research Findings:
An analysis of a synthesized batch of this compound would involve dissolving a small sample in a suitable solvent and injecting it into the GC-MS. The resulting chromatogram might show a major peak for this compound and minor peaks for residual starting materials or side-products.
Table 5: Illustrative GC-MS Data for Purity Analysis of a this compound Sample
| Retention Time (min) | Compound Identity | Area % | Key Mass Fragments (m/z) |
|---|---|---|---|
| 8.54 | This compound | 98.9% | 146, 117, 91 |
| 6.21 | Benzaldehyde | 0.7% | 106, 77, 51 |
| 9.12 | Cinnamic Acid | 0.4% | 148, 131, 103, 77 |
Note: This data is hypothetical and for illustrative purposes, demonstrating how GC-MS can be used to assess the purity of a target compound and identify related impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. Its high resolution and sensitivity make it particularly suitable for analyzing reactive aldehydes. Given that aldehydes may lack a strong chromophore for highly sensitive UV detection, a common and effective strategy involves pre-column derivatization.
A widely adopted method for the analysis of aldehydes, including α,β-unsaturated aldehydes like this compound, is derivatization with 2,4-dinitrophenylhydrazine (DNPH). epa.govwaters.com This reagent reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode-Array Detector (DAD) at wavelengths around 360 nm. hitachi-hightech.comauroraprosci.com
The separation of the this compound-DNPH derivative is typically achieved using reversed-phase HPLC. phenomenex.com This technique employs a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, and a polar mobile phase. scioninstruments.comjmpas.com A gradient elution using a mixture of acetonitrile and water is often employed to achieve optimal separation from other components in a sample matrix. chromatographyonline.com This approach ensures that compounds are eluted based on their hydrophobicity, providing excellent resolution and robust quantification. The use of HPLC-DAD allows for both quantification and confirmation of peak purity by analyzing the UV spectrum of the eluting peak.
Detailed Research Findings
Research focusing on the analysis of aromatic and unsaturated aldehydes demonstrates the effectiveness of reversed-phase HPLC for achieving baseline separation and accurate quantification. nih.govhelixchrom.com The specific retention time of the this compound-DNPH derivative is dependent on the precise chromatographic conditions, including the column dimensions, mobile phase composition, and flow rate.
The following tables outline a typical set of HPLC parameters and representative data for the analysis of this compound.
Table 1: Typical HPLC Parameters for the Analysis of this compound-DNPH Derivative This interactive table summarizes the standard instrumental conditions for the chromatographic separation.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Start at 50% B, increase to 80% B over 10 min, hold for 2 min, return to initial conditions over 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Table 2: Representative Chromatographic Data for this compound Analysis This interactive table presents typical research findings from an HPLC analysis, demonstrating the method's performance characteristics for the this compound-DNPH derivative.
| Compound Analyzed | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound-DNPH Derivative | 8.74 | 0.05 | 0.15 | >0.999 |
| Cinnamaldehyde-DNPH Derivative | 7.92 | 0.04 | 0.12 | >0.999 |
This HPLC method, leveraging DNPH derivatization, provides a robust, sensitive, and specific approach for the quantitative analysis of this compound, making it an indispensable tool in advanced characterization research.
Applications of Styrylacetaldehyde and Its Derivatives in Advanced Organic Synthesis and Materials Science
Role in Complex Molecule Synthesis
The inherent reactivity of the aldehyde and the conjugated styryl system in styrylacetaldehyde and its derivatives makes them valuable synthons in the construction of intricate molecular frameworks. Their utility spans the synthesis of complex natural products and the development of novel synthetic strategies for advanced pharmaceutical intermediates.
The styryl motif is a common structural feature in a variety of naturally occurring compounds, many of which exhibit significant biological activity. While direct applications of this compound are not extensively documented, the broader class of styryl compounds serves as a crucial component in the total synthesis of several bioactive natural products. For instance, the total synthesis of styryllactones, a class of compounds with notable cytotoxic and phytotoxic activities, often involves the strategic incorporation of a styryl group. Methodologies for introducing this functionality can be diverse, leveraging reactions such as Wittig-type olefinations or cross-coupling reactions to append the styryl unit to a core structure.
A notable example is the biosynthesis-inspired total synthesis of bioactive styryllactones such as (+)-goniodiol and (-)-parvistone D. These syntheses can be efficiently achieved from commercially available starting materials like trans-cinnamaldehyde, a compound structurally related to this compound. nih.gov Key transformations in these synthetic routes often include stereoselective epoxidation and ring-closing metathesis, highlighting the versatility of the styryl backbone in complex molecular construction. nih.gov The ability to functionalize the styryl group further enhances its utility, allowing for the creation of diverse analogues for biological evaluation. nih.gov
| Natural Product Class | Key Synthetic Methodologies Involving Styryl Moieties |
| Styryllactones | Biosynthesis-inspired synthesis, Stereoselective epoxidation, Ring-closing metathesis |
| Flavonoids | Diversity-oriented synthesis, Condensation reactions |
| Chalcones | Claisen-Schmidt condensation, Suzuki and Heck cross-coupling reactions |
This table provides an overview of general synthetic methodologies used to incorporate styryl motifs into various classes of natural products.
The styryl functional group is a prevalent feature in many medicinally important compounds, including approved drugs and clinical candidates. nih.govacs.org Its presence can positively influence key pharmaceutical properties such as lipophilicity and oral absorption. nih.govacs.org Consequently, synthetic strategies that enable the efficient incorporation of the styryl moiety are of significant interest in medicinal chemistry.
While this compound itself is a reactive aldehyde, its derivatives can be employed in various synthetic transformations to construct pharmaceutical intermediates. The styryl group can act as a precursor for other functional groups or serve as a rigid scaffold to orient other pharmacophoric elements. Synthetic approaches to introduce the styryl functionality are varied and include:
Wittig Reaction and Horner-Wadsworth-Emmons Olefination: These reactions are classic methods for forming carbon-carbon double bonds and are frequently used to install a styryl group by reacting an appropriate aldehyde or ketone with a phosphorus ylide or phosphonate (B1237965) ester.
Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki couplings are powerful tools for creating styryl derivatives by coupling aryl halides with alkenes or vinylboronic acids, respectively.
Aldol (B89426) Condensation: The reaction of an aromatic aldehyde with an enolate can lead to the formation of α,β-unsaturated carbonyl compounds, which can be further modified to yield styryl-containing intermediates.
These strategies provide medicinal chemists with a robust toolbox for accessing a wide range of styryl-containing molecules, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. mdpi.com
Contributions to Materials Science
The conjugated π-system of the styryl group imparts unique photophysical and electronic properties to molecules in which it is incorporated. This has led to the exploration of this compound derivatives and related styryl compounds in the development of advanced materials with applications in optoelectronics, conductive polymers, and nanotechnology.
Styryl derivatives are a significant class of organic chromophores that have found applications in the development of photoactive and optoelectronic materials. nih.gov Their D-π-A (donor-π-acceptor) architecture allows for efficient intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties such as large Stokes shifts and solvatochromism. mdpi.com These properties are highly desirable for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of novel styryl-based dyes often involves the condensation of an electron-donating moiety with an electron-accepting moiety through a styryl bridge. For example, 2-styryl phenanthro[9,10-d]oxazole derivatives have been synthesized and shown to exhibit emission in the blue to green region of the spectrum. nih.gov The photophysical properties of these dyes can be tuned by modifying the substituents on the styryl ring, which affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
| Styryl Derivative Class | Photophysical Property | Potential Application |
| Styryl-BODIPY Dyes | Tunable absorption/emission, High quantum yields | Bio-imaging, Photodynamic therapy |
| Styryl-Phenanthrooxazoles | Blue-green emission, Solvatochromism | OLEDs, Fluorescent sensors |
| Styrylpyridinium Dyes | Large Stokes shifts, Environmental sensitivity | Fluorescent cell imaging, DNA probes |
This table summarizes the photophysical properties and potential applications of different classes of styryl-based photoactive materials.
The incorporation of styryl units into polymer backbones is a strategy to develop novel conductive polymers and organic electronic materials. The conjugated nature of the styryl group can extend the π-conjugation of the polymer chain, thereby influencing its electronic properties, such as conductivity and charge carrier mobility. nih.gov
The synthesis of styryl-functionalized conducting polymers can be achieved through the polymerization of styryl-containing monomers. For instance, β-(styryl)terthiophenes have been synthesized as monomers for the creation of functionalized conducting polymers. acs.orgntu.edu.sg These monomers can be polymerized electrochemically or through metal-catalyzed coupling reactions to yield polymers with tailored electronic and optical properties. The resulting polymers have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netnih.gov The ability to modify the styryl substituent provides a means to fine-tune the polymer's properties for specific device applications.
Styryl derivatives have been utilized in the creation of hybrid organic-inorganic materials and nanostructures with unique properties and functionalities. The organic styryl component can impart desirable optical or electronic properties, while the inorganic component can provide structural stability, catalytic activity, or other functionalities.
One approach involves the synthesis of organic styryl dye nanoparticles. researchgate.net These nanoparticles can exhibit enhanced fluorescence quantum yields compared to the individual dye molecules in solution due to the restriction of intramolecular rotation in the aggregated state. researchgate.net Such fluorescent organic nanoparticles have potential applications in bio-imaging and sensing.
Another strategy involves the functionalization of inorganic nanoparticles with styryl-containing ligands. For example, hybrid materials have been created by incorporating titanium dioxide (TiO2) nanoparticles within polymer templates bearing styryl units. These hybrid systems can be dispersed into polymer matrices to form nanocomposites with tailored rheological and mechanical properties. The styryl groups can also be used to anchor molecules to surfaces, enabling the formation of self-assembled monolayers and other nanostructures. The development of these hybrid materials opens up possibilities for creating advanced materials with synergistic properties for a wide range of applications.
Catalytic Applications and Ligand Design
Ligands in Organometallic Catalysis
While the direct use of this compound as a ligand in organometallic catalysis is not extensively documented in publicly available research, the broader class of unsaturated aldehydes and their derivatives has been explored for this purpose. In principle, the aldehyde functional group and the styryl moiety's π-system could coordinate with a metal center. However, the reactivity of the aldehyde group often makes it a substrate for catalytic transformations rather than a stable ligand. The development of novel ligands is a cornerstone of modern catalysis, aiming to create sterically bulky and electronically tunable molecules that can enhance the activity and selectivity of metal catalysts in a wide range of chemical reactions.
Role in Asymmetric Catalysis
The application of this compound or its derivatives in asymmetric catalysis is not well-established in scientific literature. Asymmetric catalysis relies on the use of chiral catalysts to produce a specific stereoisomer of a product, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. nd.edu Chiral aldehydes themselves can be employed as catalysts in certain reactions. researchgate.net This field is an active area of research, with ongoing efforts to develop new chiral catalysts and methodologies for a variety of chemical transformations. mdpi.com The identification of optimal chiral catalysts and reaction conditions often requires empirical optimization. nd.edu
Agrochemical and Flavor Chemistry Applications
There is limited specific information available in the public domain regarding the application of this compound in agrochemical formulations. The agrochemical industry utilizes a wide variety of chemical compounds to control pests and enhance crop yields. pcc.eu These formulations are often complex mixtures designed to optimize the biological activity of the active ingredient while ensuring safety and ease of use. researchgate.net
Similarly, the use of this compound as a specific flavoring agent is not widely reported. The flavor industry employs a vast array of natural and synthetic compounds to impart or enhance the taste and aroma of food products. sbblgroup.comipinnovative.com Aldehydes as a class are significant contributors to the flavor profiles of many foods. nih.gov However, the specific sensory properties and applications of this compound are not extensively detailed in available literature.
Industrial Chemistry Relevance and Process Optimization
The industrial relevance of this compound is closely tied to its synthesis, primarily through the selective hydrogenation of cinnamaldehyde (B126680). Cinnamaldehyde can be hydrogenated to produce cinnamyl alcohol, hydrocinnamaldehyde (B1666312), and hydrocinnamyl alcohol, with this compound (hydrocinnamaldehyde) being a key intermediate. nih.govmdpi.com The selective production of hydrocinnamaldehyde is a significant challenge due to the thermodynamic favorability of hydrogenating the C=C bond over the C=O group. nih.gov
Scale-Up Considerations in Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound via cinnamaldehyde hydrogenation presents several challenges. Key considerations include catalyst selection, reaction conditions, and product separation. The choice of catalyst is critical for achieving high selectivity towards hydrocinnamaldehyde. Various metal catalysts, including platinum, palladium, and nickel, are used for hydrogenation reactions. umaine.edu The support material for the catalyst also plays a crucial role in its activity and selectivity.
Another major consideration is the management of reaction exothermicity. Hydrogenation reactions are typically exothermic, and efficient heat removal is necessary to maintain optimal reaction temperatures and prevent catalyst deactivation or unwanted side reactions. The choice of solvent can also influence the reaction pathway and selectivity. For instance, in the hydrogenation of cinnamaldehyde, the use of ethanol (B145695) as a solvent can lead to the formation of undesired acetals. thalesnano.com
The table below summarizes key parameters and challenges in the scale-up of selective cinnamaldehyde hydrogenation to hydrocinnamaldehyde (this compound).
| Parameter | Challenge | Potential Solution |
| Catalyst Selectivity | Achieving high selectivity for C=C bond hydrogenation over C=O bond hydrogenation. | Development of catalysts with optimized metal-support interactions; use of bimetallic catalysts. |
| Catalyst Stability | Deactivation due to coking, sintering, or leaching of the active metal. | Operating at optimal temperatures and pressures; periodic catalyst regeneration. |
| Heat Management | Controlling the exothermic reaction to maintain a stable temperature profile. | Use of reactors with efficient heat exchange capabilities, such as multi-tubular reactors. |
| Mass Transfer | Ensuring efficient contact between hydrogen, cinnamaldehyde, and the catalyst surface. | Proper reactor design and agitation; optimizing flow rates in continuous reactors. interesjournals.org |
| Product Separation | Separating hydrocinnamaldehyde from unreacted cinnamaldehyde, other hydrogenation products, and the solvent. | Distillation, extraction, or chromatographic methods, depending on the scale and purity requirements. |
Process Engineering and Reactor Design
The design of the reactor is a critical factor in the efficient and selective production of this compound. Both batch and continuous reactor configurations can be employed, each with its own advantages and disadvantages.
Batch Reactors: Stirred-tank reactors are commonly used for smaller-scale production or when operational flexibility is required. mdpi.comresearchgate.net They allow for precise control over reaction conditions such as temperature, pressure, and mixing. However, batch processes can be less efficient for large-scale production due to downtime between batches.
Continuous Reactors: For large-scale industrial production, continuous reactors such as fixed-bed reactors or slurry reactors are often preferred. interesjournals.org Fixed-bed reactors, where the catalyst is packed in a tube or bed, offer simplicity of operation and catalyst separation. interesjournals.org However, they can suffer from mass and heat transfer limitations. mdpi.com Slurry reactors, where the catalyst is suspended in the liquid reaction mixture, can provide better mass transfer but require a downstream step for catalyst separation. interesjournals.org
Recent advancements have explored the use of novel reactor designs, such as catalyst-coated tube reactors, which have shown improved selectivity and efficiency in the continuous hydrogenation of cinnamaldehyde. mdpi.com The optimization of reactor design involves a careful balance of factors to maximize selectivity and conversion while maintaining process efficiency and safety. interesjournals.org
The following table outlines different reactor types used for the hydrogenation of cinnamaldehyde, which is a key process for producing this compound.
| Reactor Type | Operating Mode | Advantages | Disadvantages |
| Stirred Tank Reactor | Batch | Good mixing and heat transfer; operational flexibility. | Lower productivity for large scale; downtime between batches. |
| Fixed-Bed Reactor | Continuous | Simple design; easy catalyst separation. | Potential for mass and heat transfer limitations; catalyst deactivation can be localized. interesjournals.org |
| Slurry Reactor | Continuous | Excellent mass and heat transfer; uniform catalyst distribution. interesjournals.org | Requires catalyst filtration downstream; potential for catalyst attrition. |
| Tube Reactor (Wall-Coated) | Continuous | High selectivity; improved mass transfer; process intensification. mdpi.com | More complex to fabricate; catalyst loading may be limited. |
| H-Cube® Flow Reactor | Continuous | High pressure and temperature capabilities; safe, on-demand hydrogen generation. thalesnano.com | Typically used for smaller, laboratory-scale synthesis. |
Environmental Fate and Chemical Pathways of Styrylacetaldehyde
Degradation Mechanisms in Environmental Compartments
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
No specific studies on the photolytic or hydrolytic degradation rates and pathways of styrylacetaldehyde were found.
Biotransformation Pathways (e.g., Microbial Degradation)
Information regarding the microbial degradation of this compound, including identified microbial species and specific enzymatic pathways, is not available.
Transport and Distribution in Environmental Systems
There is a lack of data on the mobility, partitioning behavior (e.g., between soil, water, and air), and potential for long-range transport of this compound.
Modeling of Environmental Fate and Persistence
No specific environmental fate models have been developed or applied to predict the persistence and distribution of this compound in the environment.
Future Directions and Emerging Research Areas for Styrylacetaldehyde
Integration of Artificial Intelligence and Automation in Synthesis
Table 1: Applications of AI and Automation in Styrylacetaldehyde Synthesis
| Technology | Application in Synthesis | Potential Benefit for this compound |
|---|---|---|
| Artificial Intelligence (AI) | Retrosynthetic analysis, reaction prediction, condition optimization. mdpi.comsynthiaonline.com | Design of novel, efficient synthetic routes; prediction of yields and selectivity. |
| Machine Learning (ML) | Screening of catalysts, prediction of molecular properties. mdpi.com | Identification of optimal catalysts for hydrogenation, oxidation, or coupling reactions. |
| Automated Flow Chemistry | High-throughput reaction screening, process optimization. wiley.com | Rapid optimization of reaction parameters (temperature, pressure, catalyst loading). |
| Robotic Platforms | Automated execution of multi-step syntheses. nih.gov | Increased reproducibility and throughput for the synthesis of this compound derivatives. |
Advanced Spectroscopic and Microscopic Probes for In-Situ Studies
Understanding the intricate details of chemical reactions as they occur is fundamental to developing better synthetic methods. Advanced, time-resolved in-situ (TRIS) spectroscopic and microscopic techniques offer a window into the dynamic world of chemical transformations. nih.gov Applying these methods to the synthesis and reactions of this compound can provide unprecedented insights into reaction mechanisms, kinetics, and the formation of transient intermediates. nih.gov
Techniques such as in-situ X-ray diffraction, Raman spectroscopy, and other advanced probes allow for the real-time monitoring of changes in molecular structure and composition under actual reaction conditions. nih.govcopernicus.orgcopernicus.org This is crucial for understanding catalytic cycles, identifying reactive intermediates, and elucidating the factors that control selectivity in the synthesis of this compound. For instance, in-situ studies could reveal the precise mechanism by which a catalyst facilitates the selective hydrogenation of the aldehyde group without affecting the styryl double bond. This knowledge is instrumental in designing more efficient and selective catalysts. mdpi.com
Development of Sustainable and Circular Economy Approaches
The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices, driven by the principles of green chemistry and the circular economy. mdpi.comresearchgate.net Future research on this compound will increasingly focus on developing sustainable synthetic routes that minimize environmental impact. nih.gov This includes the use of renewable feedstocks, greener solvents, and energy-efficient catalytic processes. rsc.orgmpg.de
A promising avenue is the production of aromatic aldehydes from biomass, which offers a renewable alternative to petroleum-based feedstocks. acs.orgrsc.org Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds that can be catalytically converted into valuable chemicals like this compound. rmi.org Furthermore, integrating the synthesis of this compound into a circular economy framework involves designing processes where waste streams are minimized and by-products are valorized. mdpi.comresearchgate.net This holistic approach considers the entire lifecycle of the product, from renewable raw materials to end-of-life recycling or biodegradation. rmi.org
Table 2: Sustainable and Circular Economy Strategies for this compound
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Renewable Feedstocks | Utilizing biomass-derived sources instead of fossil fuels. acs.org | Synthesis from lignin or other bio-based aromatic precursors. |
| Green Solvents | Employing environmentally benign solvents like water or bio-derived solvents. nih.gov | Reducing the environmental footprint of synthesis and purification steps. |
| Catalysis | Using efficient catalysts to lower energy consumption and improve selectivity. rsc.org | Development of biocatalysts or earth-abundant metal catalysts. |
| Circular Economy | Designing processes that minimize waste and valorize by-products. mdpi.comresearchgate.net | Utilizing waste streams from other industries as potential feedstocks. |
Exploration of Novel Reactivity and Functionalization Strategies
The chemical reactivity of this compound is centered around its aldehyde functional group and the styryl moiety. Future research will focus on exploring novel reactions and functionalization strategies to create a diverse range of derivatives with unique properties. mdpi.comelsevierpure.com Advances in organometallic chemistry and catalysis are providing new tools to selectively modify specific parts of the molecule. nih.gov
For example, novel cross-coupling reactions could be employed to introduce various substituents onto the aromatic ring, leading to a library of this compound analogs. nih.gov Furthermore, the aldehyde group can be transformed into a wide array of other functional groups, opening up new avenues for chemical synthesis. nih.govmdpi.commdpi.com These new functionalization strategies will enable the synthesis of complex molecules and materials derived from a this compound scaffold, with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov
Interdisciplinary Research with Other Scientific Domains
The future of this compound research lies in its integration with other scientific disciplines. The concept of translational research, which aims to bridge the gap between fundamental scientific discoveries and practical applications, is particularly relevant. novapublishers.com By collaborating with researchers in materials science, biology, and environmental science, the full potential of this compound and its derivatives can be realized.
In materials science, this compound could serve as a monomer or a building block for the synthesis of novel polymers and functional materials. researchgate.net Its rigid aromatic structure and reactive aldehyde group make it an attractive candidate for creating materials with tailored optical, electronic, or mechanical properties. In the life sciences, this compound derivatives could be explored for their biological activity, potentially leading to the development of new therapeutic agents or agrochemicals. Interdisciplinary collaborations will be essential to translate fundamental chemical knowledge into real-world applications that address societal needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
